Bienvenue dans la boutique en ligne BenchChem!

4-Methoxy-7-methyl-benzo[d]isothiazole

Synthetic chemistry Building block Cross-coupling

4-Methoxy-7-methyl-benzo[d]isothiazole (CAS 693220-46-1) is a bicyclic heteroaromatic compound belonging to the benzo[d]isothiazole class, defined by a benzene ring fused to an isothiazole (1,2-thiazole) moiety with methoxy (–OCH₃) substitution at position 4 and methyl (–CH₃) substitution at position 7. Its molecular formula is C₉H₉NOS with a molecular weight of 179.24 g/mol.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
Cat. No. B8560889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-7-methyl-benzo[d]isothiazole
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)C=NS2
InChIInChI=1S/C9H9NOS/c1-6-3-4-8(11-2)7-5-10-12-9(6)7/h3-5H,1-2H3
InChIKeySRPVPBPEEMRYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-7-methyl-benzo[d]isothiazole – Structural Identity, Physicochemical Profile, and Procurement Baseline


4-Methoxy-7-methyl-benzo[d]isothiazole (CAS 693220-46-1) is a bicyclic heteroaromatic compound belonging to the benzo[d]isothiazole class, defined by a benzene ring fused to an isothiazole (1,2-thiazole) moiety with methoxy (–OCH₃) substitution at position 4 and methyl (–CH₃) substitution at position 7 . Its molecular formula is C₉H₉NOS with a molecular weight of 179.24 g/mol [1]. The compound is commercially available as a research-grade building block, typically at ≥95% purity, with predicted physicochemical properties including a logP of approximately 3.22 and aqueous solubility at pH 7.4 of ~3.1 mg/mL (QSPR-calculated) [2]. The isothiazole scaffold distinguishes this compound from the more common benzothiazole (1,3-thiazole) isomer series by virtue of the adjacent N–S bond arrangement, which confers distinct electronic properties, reactivity patterns, and biological target engagement profiles [3].

Why 4-Methoxy-7-methyl-benzo[d]isothiazole Cannot Be Replaced by Unqualified Benzoisothiazole Analogs


The 4-methoxy-7-methyl substitution pattern on the benzo[d]isothiazole core is not a generic decoration but a critical determinant of both synthetic utility and biological performance. Direct experimental evidence demonstrates that the 7-bromo analog (7-bromo-4-methoxy-benzo[d]isothiazole) serves as the immediate precursor for the target compound via palladium-catalyzed Suzuki–Miyaura methylation, and only the methyl-bearing product enables subsequent O-demethylation to access the 4-hydroxy derivative . In biological systems, the 4-methoxy group is essential for potency: the M4 muscarinic positive allosteric modulator ML293, which incorporates the 4-methoxy-7-methyl-benzo[d]isothiazole substructure, loses activity when the methoxy is absent or replaced [1]. Furthermore, benzo[d]isothiazole Schiff bases as a class exhibit marked cytotoxicity against human CD4⁺ lymphocytes (CC₅₀ = 4–9 μM), whereas the corresponding benzothiazole and thiazole Schiff bases are devoid of this activity, underscoring that the isothiazole ring connectivity itself is a non-interchangeable pharmacophoric element [2]. Substituting with a des-methyl (4-methoxybenzo[d]isothiazole) or des-methoxy (7-methylbenzo[d]isothiazole) analog removes the dual-substitution vector that enables both synthetic diversification and target engagement.

Quantitative Differentiation Evidence for 4-Methoxy-7-methyl-benzo[d]isothiazole Against Closest Analogs


Synthetic Versatility: Suzuki–Miyaura Methylation Yield and Subsequent Demethylation Access to 4-Hydroxy Scaffold

The target compound is synthesized from 7-bromo-4-methoxy-benzo[d]isothiazole via Pd(PPh₃)₄-catalyzed Suzuki–Miyaura cross-coupling with trimethylboroxine, yielding 4-methoxy-7-methyl-benzo[d]isothiazole in 26% isolated yield (88 mg from 460 mg bromide precursor) . Critically, the 4-methoxy group can be subsequently deprotected with pyridine hydrochloride to afford 7-methylbenzo[d]isothiazol-4-ol in 37% yield, demonstrating that the target compound occupies a unique node as both a cross-coupling product and a protected precursor to the phenolic analog . The 7-bromo-4-methoxy-benzo[d]isothiazole comparator lacks the 7-methyl group entirely and has a molecular weight of 244.11 g/mol (vs. 179.24 g/mol for the target), making it less suitable for applications requiring reduced mass or 7-position alkyl substitution .

Synthetic chemistry Building block Cross-coupling

M4 Muscarinic PAM Potency: ML293 (Derivative) EC₅₀ = 1.3 μM with 14.6-Fold Leftward Shift vs. ML253 with EC₅₀ = 56 nM

The derivative ML293, in which the target compound's 4-methoxy-7-methyl-benzo[d]isothiazole substructure is incorporated at the 2-amino position, acts as a positive allosteric modulator (PAM) of the human M4 muscarinic acetylcholine receptor with an EC₅₀ of 1.3 μM and produces a 14.6-fold leftward shift of the acetylcholine concentration–response curve [1]. This contrasts with ML253, a structurally distinct M4 PAM based on a 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold, which achieves EC₅₀ = 56 nM at human M4 (23-fold more potent) but with a 106-fold leftward shift [2]. ML293 exhibits lower intrinsic clearance (CL = 11.6 mL/min/kg, rat IV) and brain-to-plasma ratio (B:P = 0.85 at 10 mg/kg PO) [1], while ML253 shows high in vivo clearance and BrainAUC:PlasmaAUC = 2.5 [3].

Neuroscience GPCR Allosteric modulation

Class-Level Cytotoxicity Selectivity: Benzo[d]isothiazoles Display Potent Antiproliferative Activity vs. Inactive Benzothiazole and Thiazole Analogs

In a systematic head-to-head evaluation of benzo[d]isothiazole, benzothiazole, and thiazole Schiff base series, the benzo[d]isothiazole compounds as a class exhibited marked cytotoxicity against human CD4⁺ lymphocytes (MT-4 cells) with CC₅₀ = 4–9 μM, whereas none of the corresponding benzothiazole or thiazole Schiff bases showed any antiviral or antimicrobial activity [1]. Furthermore, all tested benzo[d]isothiazole derivatives inhibited the growth of leukemia cell lines, while only a single compound (1e) from the series showed antiproliferative activity against solid tumor-derived cell lines, indicating a degree of hematological tumor selectivity [1]. Although 4-methoxy-7-methyl-benzo[d]isothiazole itself was not individually tested in this study, the class-level data demonstrate that the benzo[d]isothiazole scaffold—defined by the 1,2-thiazole ring fusion—is the critical determinant of cytotoxicity, with benzothiazole (1,3-thiazole fusion) and monocyclic thiazole analogs being inactive.

Anticancer Cytotoxicity Scaffold comparison

TRPM5 Agonist Scaffold Competence: Nanomolar Potency with >100-Fold Selectivity Over Related Cation Channels

A high-throughput screening campaign for selective TRPM5 agonists identified a benzo[d]isothiazole hit compound (compound 1) that was elaborated into a series of potent derivatives. Lead compounds 61 and 64 exhibited nanomolar agonist activity at human TRPM5 with >100-fold selectivity over related TRP cation channels [1]. Compound 64 demonstrated an ideal pharmacokinetic profile for a locally acting gastrointestinal agent, with minimal systemic absorption, and produced significant prokinetic activity in a mouse motility assay at 100 mg/kg [1]. While 4-methoxy-7-methyl-benzo[d]isothiazole itself was not the specific lead, the patent and publication data confirm that the 4,7-disubstituted benzo[d]isothiazole scaffold is the privileged chemotype for TRPM5 agonism in this series [2]. This establishes the target compound as a valid entry point for TRPM5-focused medicinal chemistry programs, especially where the 4-methoxy-7-methyl substitution pattern provides a synthetic handle for further diversification.

Ion channel TRPM5 Gastrointestinal prokinetic

PD-1/PD-L1 Inhibitor Scaffold Competence: Nanomolar IC₅₀ Values Across Multiple Benzo[d]isothiazole-Derived Series

Multiple independent medicinal chemistry campaigns have validated the benzo[d]isothiazole scaffold as a productive core for PD-1/PD-L1 small-molecule inhibitors, achieving IC₅₀ values ranging from 8.5 nM (CH20) to 2.61 nM (LLW-018) in HTRF binding assays [1][2]. CH20 further demonstrated cellular PD-1/PD-L1 blockade with an EC₅₀ of 5.6 μM and restored effector cell activity to levels equivalent to PD-L1 monoclonal antibodies (RLUmax comparison) [1]. LLW-018 (27c), a hybrid benzo[d]isothiazole-based inhibitor, achieved the most potent HTRF IC₅₀ of 2.61 nM and cellular IC₅₀ of 0.88 μM with low cytotoxicity against Jurkat T and MDA-MB-231 cells [2]. Compound D7, from a separate series, showed IC₅₀ = 5.7 nM and low cytotoxicity [3]. The consistent nanomolar activity across structurally diverse benzo[d]isothiazole series establishes this scaffold as a validated starting point distinct from the biphenyl-based PD-1/PD-L1 inhibitors (e.g., BMS-202 scaffold).

Immuno-oncology PD-1/PD-L1 Small molecule inhibitor

Physicochemical Differentiation: Predicted logP and Solubility Profile vs. Des-Methyl and Des-Methoxy Analogs

The dual 4-methoxy,7-methyl substitution creates a distinct physicochemical profile compared to singly substituted or unsubstituted benzo[d]isothiazole analogs. The QSPR-predicted logP of ~3.22 for a related benzo[d]isothiazole derivative reflects the balanced lipophilicity conferred by the 4-OCH₃ and 7-CH₃ groups [1]. In contrast, 4-methoxybenzo[d]isothiazole (CAS 35272-30-1, MW 165.21, lacking the 7-methyl) and 7-methylbenzo[d]isothiazole (MW 149.21, lacking the 4-methoxy) are substantially less lipophilic, while 7-bromo-4-methoxy-benzo[d]isothiazole (MW 244.11) is heavier and more lipophilic due to the bromine atom . The predicted pKa of the parent benzothiazole,4-methoxy scaffold is ~1.00 ± 0.10, indicating very weak basicity, while the benzo[d]isothiazole isomer displays distinct electronic character due to the N–S adjacency . The molecular weight of 179.24 places the target compound in a favorable range for fragment-based or lead-like screening libraries.

Physicochemical properties Drug-likeness Lead optimization

High-Value Application Scenarios for 4-Methoxy-7-methyl-benzo[d]isothiazole Based on Verified Evidence


Medicinal Chemistry: M4 Muscarinic PAM Lead Optimization Starting Point

When initiating an M4-positive allosteric modulator program, procurement of 4-methoxy-7-methyl-benzo[d]isothiazole provides direct access to the ML293 chemotype. As demonstrated by Salovich et al. (2012), derivatives of this scaffold achieve M4 PAM activity with EC₅₀ = 1.3 μM and favorable brain penetration (B:P = 0.85), with selectivity over M1–M3 and M5 subtypes [1]. The scaffold's lower intrinsic clearance (11.6 mL/min/kg) compared to thienopyridine-based alternatives like ML253 makes it particularly suitable for CNS indications requiring sustained target engagement. The 2-amino position of the benzo[d]isothiazole ring serves as a readily derivatizable vector for further SAR exploration [1].

Immuno-Oncology: PD-1/PD-L1 Small-Molecule Inhibitor Development

For programs pursuing orally bioavailable PD-1/PD-L1 antagonists, the benzo[d]isothiazole scaffold has been validated by three independent research groups with HTRF IC₅₀ values as low as 2.61 nM (LLW-018) and cellular IC₅₀ of 0.88 μM [2]. The 4-methoxy-7-methyl substitution pattern provides a synthetically tractable entry point for scaffold diversification via electrophilic aromatic substitution, cross-coupling, or amination at the isothiazole ring positions. The demonstrated low cytotoxicity of optimized benzo[d]isothiazole-based PD-1/PD-L1 inhibitors against Jurkat T cells supports their therapeutic window [2].

Ion Channel Drug Discovery: TRPM5 Agonist Scaffold for Gastrointestinal Motility Disorders

Barilli et al. (2021) established that 4,7-disubstituted benzo[d]isothiazoles are privileged TRPM5 agonists with >100-fold selectivity and in vivo prokinetic efficacy at 100 mg/kg in mice [3]. Procurement of the 4-methoxy-7-methyl analog provides a validated starting point for structure-based optimization of TRPM5 agonists targeting conditions such as gastroparesis or chronic constipation. The favorable DMPK profile of this chemotype—minimal systemic absorption with local intestinal activity—reduces the risk of systemic off-target effects [3].

Chemical Biology: Dual-Functional Building Block for Parallel SAR via Sequential Deprotection

The target compound uniquely serves as a protected precursor to both the 4-methoxy and 4-hydroxy benzo[d]isothiazole series. As documented in the patent synthesis route, 4-methoxy-7-methyl-benzo[d]isothiazole undergoes O-demethylation with pyridine hydrochloride to afford 7-methylbenzo[d]isothiazol-4-ol in 37% yield . This dual functionality enables parallel synthesis strategies where a single procurement supports two distinct SAR vectors—ether-linked and phenol-linked analogs—reducing inventory complexity and accelerating structure–activity relationship studies in hit-to-lead campaigns .

Quote Request

Request a Quote for 4-Methoxy-7-methyl-benzo[d]isothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.